6-Phenylbenzo[d]isoxazol-3-amine
Overview
Description
6-Phenylbenzo[d]isoxazol-3-amine is a chemical compound with a broad range of applications in various fields. It has the molecular formula C13H10N2O .
Synthesis Analysis
The synthesis of isoxazoles, such as 6-Phenylbenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis
The molecular structure of 6-Phenylbenzo[d]isoxazol-3-amine is represented by the InChI code1S/C13H10N2O/c14-13-11-7-6-10 (8-12 (11)16-15-13)9-4-2-1-3-5-9/h1-8H, (H2,14,15)
. The molecular weight of the compound is 210.24 g/mol . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Methods of Application : The compound is used in the synthesis of various drugs through metal-free synthetic routes, avoiding the disadvantages of metal-catalyzed reactions such as high costs and toxicity .
Results : The application of this compound in medicinal chemistry has led to the development of drugs with diverse therapeutic activities, expanding the drug-like chemical space .
Methods of Application : One common method involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide to form isoxazole derivatives .
Results : This methodology has enabled the efficient synthesis of trisubstituted isoxazoles, which are challenging to access by other methods .
Methods of Application : Researchers have modified the core structure of this compound with various groups to evaluate their biological activities, such as anticonvulsant effects .
Results : The modifications have led to the creation of new compounds with promising biological activities, contributing to the advancement of drug discovery .
Methods of Application : Isoxazole derivatives are synthesized and tested for their in-vitro activity using assays like Ellman’s assay .
Results : Some isoxazole derivatives have shown moderate inhibitory activity, indicating their potential as pharmacological agents .
Methods of Application : The compound is often part of studies involving molecular docking and bioinformatic design to understand its interaction with biological targets .
Results : Such studies have provided insights into the efficacy of isoxazole derivatives in interacting with enzymes and receptors .
Methods of Application : Chemical engineers may use this compound in process optimization, material synthesis, and the development of eco-friendly production methods .
Results : The use of 6-Phenylbenzo[d]isoxazol-3-amine in chemical engineering has contributed to the creation of more efficient and sustainable chemical processes .
Methods of Application : The compound can be incorporated into nanoparticles or nanocarriers, which are then used to transport therapeutic agents to specific sites within the body .
Results : The use of 6-Phenylbenzo[d]isoxazol-3-amine in nanotechnology has led to the development of targeted drug delivery systems that can improve the efficacy and reduce the side effects of various drugs .
Methods of Application : Chemists synthesize isoxazole-based compounds that exhibit desirable properties such as selective toxicity towards pests .
Results : The application of these compounds in agriculture has resulted in the creation of more effective and environmentally friendly pest control solutions .
Methods of Application : The compound is used as a monomer or a dopant in the synthesis of polymers and other materials that require precise molecular engineering .
Results : This has led to the production of advanced materials that are used in a variety of applications, from electronics to photonics .
Methods of Application : Researchers are exploring the use of 6-Phenylbenzo[d]isoxazol-3-amine in catalytic processes that can break down harmful chemicals into less toxic substances .
Results : Preliminary studies show promise for the use of this compound in cleaning up contaminated sites and improving environmental health .
Methods of Application : Advanced computational methods, such as density functional theory (DFT), are employed to understand the electronic structure and reactivity of the compound .
Results : These studies provide valuable insights that guide the synthesis and application of new compounds in various fields .
Methods of Application : It may be used in chromatography, spectroscopy, or other analytical methods as part of the calibration process .
Results : The use of this compound in analytical chemistry ensures the accuracy and reliability of measurements in research and industry .
Methods of Application : It can be incorporated into sensor devices that detect specific chemical or biological substances based on changes in electrical or optical signals .
Results : These sensors have applications in environmental monitoring, healthcare diagnostics, and industrial process control .
Methods of Application : Researchers synthesize and test various derivatives against cancer cell lines to evaluate their cytotoxicity and mechanism of action .
Results : Some derivatives have shown promising results in inhibiting the growth of certain types of cancer cells, indicating their potential as anticancer agents .
Methods of Application : It is used to modify the surface of drug carriers or to form prodrugs that improve drug solubility and stability .
Results : These systems aim to optimize drug delivery, reduce dosages, and minimize side effects .
Methods of Application : Compounds are synthesized and subjected to pharmacological tests, such as the maximal electroshock seizure (MES) test, to assess their efficacy .
Results : Certain derivatives have demonstrated anticonvulsant activities, contributing to the development of new treatments for epilepsy .
Methods of Application : These compounds are tested in vitro and in vivo to determine their impact on immune system responses .
Results : Research has indicated that some derivatives can modulate immune functions, which may be beneficial in treating autoimmune diseases .
Methods of Application : It is incorporated into catalysts to enhance their selectivity and efficiency in organic synthesis .
Results : The use of 6-Phenylbenzo[d]isoxazol-3-amine in catalysis has led to more sustainable and cost-effective chemical processes .
Safety And Hazards
Future Directions
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
6-phenyl-1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-13-11-7-6-10(8-12(11)16-15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSHOVHFQFLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431570 | |
Record name | 6-phenylbenzo[d]isoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylbenzo[d]isoxazol-3-amine | |
CAS RN |
268734-42-5 | |
Record name | 6-phenylbenzo[d]isoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.